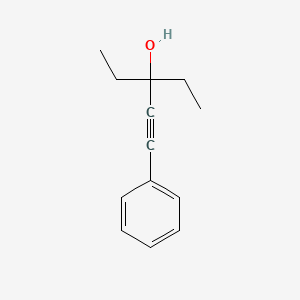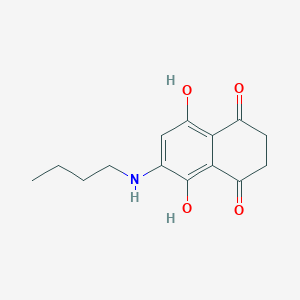
1-Bromo-4-methoxy-5-methyl-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-methoxy-5-methyl-2-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzene, characterized by the presence of bromine, methoxy, methyl, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxy-5-methyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-bromo-4-methoxy-2-methylbenzene using fuming nitric acid in the presence of acetic acid and trifluoroacetic acid at low temperatures . Another approach includes the bromination of 4-methoxy-2-methyl-5-nitrobenzene using boron tribromide in dichloromethane .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-methoxy-5-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3).
Nitration: Fuming nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Major Products Formed:
Reduction: 1-Bromo-4-methoxy-5-methyl-2-aminobenzene.
Oxidation: 1-Bromo-4-methoxy-5-carboxy-2-nitrobenzene.
Aplicaciones Científicas De Investigación
1-Bromo-4-methoxy-5-methyl-2-nitrobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-methoxy-5-methyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophiles in biological systems . The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to target molecules .
Comparación Con Compuestos Similares
1-Bromo-4-nitrobenzene: Similar structure but lacks the methoxy and methyl groups.
1-Bromo-2-nitrobenzene: Similar structure but with different substitution pattern.
4-Bromo-1-nitrobenzene: Another isomer with a different substitution pattern.
Uniqueness: 1-Bromo-4-methoxy-5-methyl-2-nitrobenzene is unique due to the presence of both electron-donating (methoxy and methyl) and electron-withdrawing (nitro and bromo) groups on the benzene ring. This combination of substituents influences its reactivity and makes it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
1-bromo-4-methoxy-5-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-3-6(9)7(10(11)12)4-8(5)13-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMRUVWWRRRDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
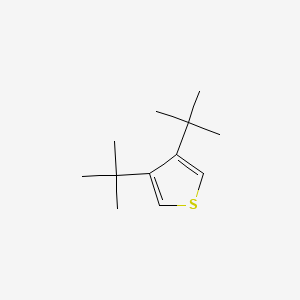


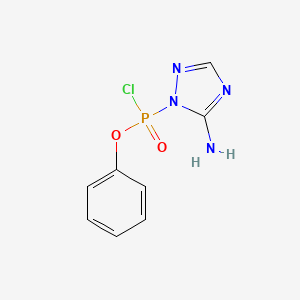

![4-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14081190.png)

![5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081202.png)
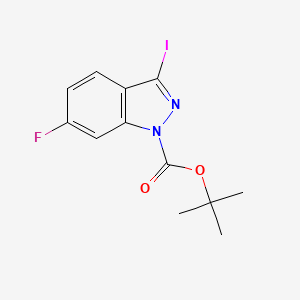
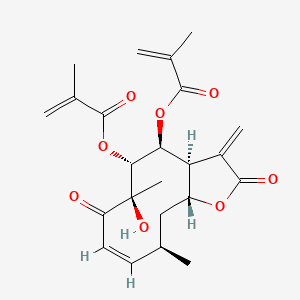
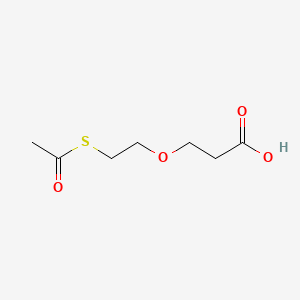
![3-[(2-Methylpropan-2-yl)oxymethyl]piperazin-2-one](/img/structure/B14081216.png)
